(2R,6S)-2,6-dimethylmorpholine-4-carboxamide
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Overview
Description
(2R,6S)-2,6-dimethylmorpholine-4-carboxamide is a chiral compound with significant applications in various scientific fields. It is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide typically involves the reaction of 2,6-dimethylmorpholine with a carboxylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as crystallization and chromatography are employed to separate and purify the desired enantiomer from the racemic mixture .
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-dimethylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
(2R,6S)-2,6-dimethylmorpholine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-dimethylmorpholine: A related compound with similar stereochemistry but lacking the carboxamide group.
(2R,6S)-2,6-dimethyl-4-(2-methyl-3-phenylpropyl)morpholine: Another derivative with additional functional groups.
Uniqueness
(2R,6S)-2,6-dimethylmorpholine-4-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10)/t5-,6+ |
InChI Key |
QWCPQZIITWPWQE-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)N |
Origin of Product |
United States |
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